9-(3,4-dimethoxyphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
Description
This compound belongs to the triazoloquinazolinone class, characterized by a fused bicyclic structure combining a triazole and quinazolinone moiety. The 3,4-dimethoxyphenyl substituent at position 9 and the two methyl groups at position 6 define its structural uniqueness. The compound is synthesized via cyclocondensation reactions, often employing catalysts like deep eutectic solvents or copper-based systems to optimize yield and purity . Its structural complexity and functional groups make it a candidate for further exploration in medicinal chemistry, particularly for kinase inhibition or antimicrobial applications.
Properties
IUPAC Name |
9-(3,4-dimethoxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-19(2)8-12-16(13(24)9-19)17(23-18(22-12)20-10-21-23)11-5-6-14(25-3)15(7-11)26-4/h5-7,10,17H,8-9H2,1-4H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBQLHFOHPLFTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC(=C(C=C4)OC)OC)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds in the [1,2,4]triazolo[4,3-a]quinoxaline class have been found to intercalate with dna. This suggests that Oprea1_038440 may also interact with DNA as its primary target.
Biochemical Pathways
This can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells.
Result of Action
Dna intercalation can lead to a variety of cellular responses, including cell cycle arrest and apoptosis. This is often the desired effect in the context of anticancer therapies.
Biochemical Analysis
Biochemical Properties
Oprea1_038440 is involved in a variety of biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, and these interactions can be complex and multifaceted. For instance, it has been found to intercalate DNA, which can have significant implications for cellular function.
Cellular Effects
Oprea1_038440 has been shown to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to have anti-proliferative effects on certain cancer cell lines.
Molecular Mechanism
The molecular mechanism of action of Oprea1_038440 involves its interactions at the molecular level. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression. For instance, it has been found to intercalate DNA, which can disrupt the normal functioning of the DNA molecule.
Temporal Effects in Laboratory Settings
Over time, the effects of Oprea1_038440 can change in laboratory settings. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of Oprea1_038440 can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
Oprea1_038440 is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels.
Biological Activity
The compound 9-(3,4-dimethoxyphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one (commonly referred to as DMQ) is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of DMQ, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C25H26N4O3
- Molecular Weight : 450.50 g/mol
- IUPAC Name : this compound
Structural Representation
The structure of DMQ features a quinazoline core fused with a triazole ring and substituted phenyl groups that enhance its biological activity.
Anticancer Properties
DMQ has shown promising anticancer properties in various studies. Its mechanism involves the inhibition of specific cancer cell lines and modulation of apoptosis pathways.
In Vitro Studies
-
Cell Lines Tested :
- MCF-7 (breast cancer)
- A-431 (epidermoid carcinoma)
-
IC50 Values :
- MCF-7: IC50 = 1.61 ± 1.92 µg/mL
- A-431: IC50 = 1.98 ± 1.22 µg/mL
These values indicate that DMQ exhibits significant cytotoxicity against these cancer cell lines compared to standard chemotherapeutics like doxorubicin .
The biological activity of DMQ is attributed to its ability to interact with molecular targets involved in cancer progression:
- Apoptosis Induction : DMQ promotes apoptosis in cancer cells through the activation of caspase pathways.
- Cell Cycle Arrest : It induces G0/G1 phase arrest in the cell cycle, effectively halting proliferation.
Anti-inflammatory Activity
In addition to its anticancer effects, DMQ has been investigated for anti-inflammatory properties:
- Cytokine Inhibition : Studies indicate that DMQ can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α.
- Mechanism : The compound modulates pathways involving COX-2 and iNOS expression in inflammatory models .
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of DMQ on MCF-7 cells:
- Methodology : Cells were treated with varying concentrations of DMQ over 48 hours.
- Results :
- Significant reduction in cell viability was observed.
- Morphological changes indicative of apoptosis were noted under microscopy.
Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory potential of DMQ:
- In Vivo Model : LPS-induced acute lung injury in mice.
- Findings :
- Treatment with DMQ resulted in reduced lung inflammation.
- Marked decrease in inflammatory markers was observed post-treatment.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | IC50 (µg/mL) | Primary Activity |
|---|---|---|---|
| DMQ | Triazoloquinazoline | 1.61 (MCF-7) | Anticancer |
| Compound A | Thiazole derivative | 23.30 | Antiproliferative |
| Compound B | Quinazoline derivative | >1000 | Minimal activity |
This table illustrates the relative potency of DMQ compared to other compounds in similar classes.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- The compound has shown promising results in inhibiting cancer cell proliferation in various studies. Its mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis.
- Case Study : In vitro tests demonstrated that the compound effectively reduced the viability of human cancer cell lines through apoptosis induction.
-
Antimicrobial Properties :
- Research indicates that this compound possesses significant antibacterial and antifungal activities. Its effectiveness against resistant strains of bacteria makes it a candidate for further development.
- Case Study : A study evaluating its efficacy against Staphylococcus aureus reported a notable reduction in bacterial load when treated with the compound.
-
Anti-inflammatory Effects :
- The compound's ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases.
- Case Study : In vivo models of inflammation showed decreased edema and pain response upon administration of the compound.
Biological Studies
- Mechanistic Studies :
- Understanding how the compound interacts with biological targets is crucial for its development as a drug. Research has focused on its binding affinity to specific enzymes and receptors.
- Findings : Binding assays revealed that the compound selectively inhibits certain kinases involved in cancer progression.
Material Science Applications
- The unique chemical properties of this compound make it suitable for developing new materials with specific electronic or optical properties.
- Example : Its potential use in organic light-emitting diodes (OLEDs) has been explored due to its favorable electronic characteristics.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Physicochemical and Pharmacokinetic Properties
Table 3: Calculated and Experimental Properties
The 3,4-dimethoxyphenyl group in the target compound improves solubility compared to chlorophenyl or diethylamino-substituted analogs, likely due to balanced hydrophilicity from methoxy groups. Its logP (3.2) suggests moderate membrane permeability, favorable for oral bioavailability .
Spectral and Crystallographic Data
- IR Spectroscopy: The target compound’s carbonyl stretch (C=O) appears at ~1630–1640 cm⁻¹, consistent with triazoloquinazolinone derivatives. Methoxy C-O stretches are observed at 1040–1100 cm⁻¹ .
- NMR : The ¹H NMR spectrum shows characteristic singlet peaks for C6 methyl groups (δ 1.01–1.07 ppm) and aromatic protons from the 3,4-dimethoxyphenyl moiety (δ 6.5–7.4 ppm) .
- X-ray Crystallography: Analogous compounds (e.g., thienoquinolinone derivatives) reveal planar triazole-quinazolinone systems, with methoxy groups adopting equatorial positions to minimize steric clashes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
